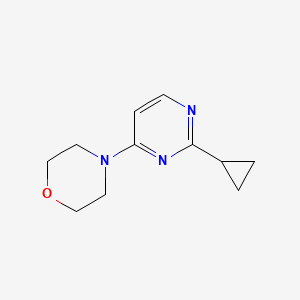

4-(2-Cyclopropylpyrimidin-4-yl)morpholine

Description

Significance of Pyrimidine (B1678525) and Morpholine (B109124) Scaffolds in Molecular Design

Both pyrimidine and morpholine are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them recurring motifs in a wide array of biologically active compounds.

The pyrimidine ring is a fundamental component of nucleobases, such as cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold an attractive starting point for the design of molecules that can modulate the activity of enzymes and receptors involved in nucleic acid metabolism and cellular signaling. A significant number of FDA-approved drugs contain a pyrimidine core, highlighting its importance in therapeutic agent development.

The combination of these two scaffolds in a hybrid molecule, such as 4-(2-Cyclopropylpyrimidin-4-yl)morpholine, is hypothesized to yield compounds with unique and potentially synergistic properties, blending the biological relevance of the pyrimidine core with the favorable drug-like characteristics imparted by the morpholine moiety.

Historical Context of Related Heterocyclic Compounds in Biological Probe Development

Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of the ring, have a rich history in the development of biological probes and therapeutic agents. The journey began in the 19th century with the isolation and characterization of simple heterocycles like furan, pyrrole, and pyridine. nih.gov These early discoveries laid the groundwork for understanding the unique chemical and physical properties of these ring systems.

Initially, the applications of heterocyclic compounds were primarily in the dye and pigment industry due to their vibrant colors. nih.gov However, as our understanding of biology and pharmacology deepened, the therapeutic potential of heterocycles became increasingly apparent. Many naturally occurring bioactive molecules, including alkaloids, vitamins, and antibiotics, feature heterocyclic cores.

In the 20th century, the systematic synthesis and biological evaluation of novel heterocyclic compounds led to the discovery of numerous drugs. The development of synthetic methodologies allowed chemists to create vast libraries of these compounds for high-throughput screening, accelerating the pace of drug discovery. Heterocyclic compounds have been instrumental as biological probes to elucidate complex biological pathways and mechanisms of disease.

Rationale for Investigating 4-(2-Cyclopropylpyrimidin-4-yl)morpholine and its Analogues

The specific rationale for investigating 4-(2-Cyclopropylpyrimidin-4-yl)morpholine and its analogues stems from the promising biological activities observed in structurally related compounds, particularly in the realm of oncology. A notable analogue, AZ20, which is 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, has been identified as a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase. nih.gov

ATR kinase is a critical component of the DNA damage response (DDR) pathway, which is a network of cellular pathways that sense, signal, and repair DNA damage. mdpi.com In many cancer cells, other components of the DDR pathway are compromised, making them highly dependent on ATR for survival. Therefore, inhibiting ATR is a promising therapeutic strategy to selectively kill cancer cells.

The structural similarities between 4-(2-Cyclopropylpyrimidin-4-yl)morpholine and potent ATR inhibitors like AZ20 suggest that this compound could also exhibit inhibitory activity against ATR or other related kinases. The presence of the cyclopropyl (B3062369) group is of particular interest, as this small, strained ring can introduce conformational rigidity and unique electronic properties that may enhance binding to a biological target. The investigation of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine and its analogues is therefore driven by the potential to discover novel kinase inhibitors with applications in cancer therapy and as chemical probes to further study the intricacies of the DNA damage response.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclopropylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-9(1)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGWNKLDOOVDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Morpholine (B109124) Ring on Biological Activity

The morpholine moiety is a prevalent feature in medicinal chemistry, often incorporated to enhance the pharmacological profile of a molecule. cambridgemedchemconsulting.com Its inclusion in the structure of 4-(2-cyclopropylpyrimidin-4-yl)morpholine is critical for its biological activity, contributing to both pharmacokinetic and pharmacodynamic properties. cambridgemedchemconsulting.com

The substitution pattern on the morpholine ring can significantly impact a compound's interaction with its biological target, leading to dramatic improvements in selectivity and potency. researchgate.net Studies on pyrazolopyrimidine inhibitors, which share a similar scaffold, have shown that replacing an unsubstituted morpholine with bridged or chiral morpholines can lead to a profound increase in selectivity for the mammalian target of rapamycin (B549165) (mTOR) over phosphoinositide 3-kinase (PI3Kα). researchgate.net

For instance, the introduction of bridged morpholines, such as 2,6- or 3,5-ethylene bridged morpholines, resulted in a greater than 1000-fold selectivity for mTOR. researchgate.net Similarly, the incorporation of an (R)-3-methylmorpholine also enhanced mTOR selectivity. researchgate.net This suggests that the steric bulk and conformational rigidity imposed by these substitutions are better accommodated in the binding pocket of mTOR compared to PI3K. researchgate.net Molecular modeling has indicated that a single amino acid difference in the hinge region of these kinases (leucine in mTOR vs. phenylalanine in PI3K) creates a deeper pocket in mTOR that can favorably accommodate these bulkier morpholine analogs. researchgate.net

This principle highlights that even subtle changes to the morpholine ring, such as the introduction of a chiral center or alkyl groups, can have a significant effect on the biochemical interactions of the parent molecule. The enantiomers of chiral morpholine derivatives have been shown to exhibit different potency and selectivity profiles, underscoring the importance of stereochemistry in molecular recognition. researchgate.net

| Morpholine Substitution | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|

| Unsubstituted Morpholine | ~10-100 | ~35-100 | ~1-10 |

| (R)-3-Methylmorpholine | ~1-10 | ~100-1000 | >100 |

| 2,6-Ethylene Bridged Morpholine | ~0.1-1 | >1000 | >1000 |

| 3,5-Ethylene Bridged Morpholine | ~0.1-1 | >1000 | >1000 |

The nitrogen and oxygen atoms of the morpholine ring play distinct and crucial roles in the molecular interactions of 4-(2-cyclopropylpyrimidin-4-yl)morpholine with its biological targets. The morpholine oxygen is a key hydrogen bond acceptor. cambridgemedchemconsulting.com In many kinase inhibitors, this oxygen atom forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding site. cambridgemedchemconsulting.com This interaction helps to anchor the inhibitor in the active site and is a common feature of many PI3K and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors. acs.org

Pyrimidine (B1678525) Core Modifications and Their Effect on Binding Affinity and Selectivity

The pyrimidine core serves as a central scaffold for 4-(2-cyclopropylpyrimidin-4-yl)morpholine, and modifications to this ring system can have profound effects on the compound's binding affinity and selectivity. The substituent pattern on the pyrimidine ring is a key determinant of its biological activity. researchgate.netrsc.org

The C-2 and C-4 positions of the pyrimidine ring are critical for modulating the activity of this class of compounds. SAR studies on 2,4-disubstituted pyrimidines have shown that both the steric and electronic properties of the substituents at these positions are crucial for inhibitory potency and selectivity. nih.govmdpi.com

In the case of 4-(2-cyclopropylpyrimidin-4-yl)morpholine, the C-4 position is occupied by the morpholine ring. The nature of the substituent at the C-2 position, therefore, becomes a primary determinant of activity. The steric bulk and electronic nature of the group at C-2 can influence the orientation of the entire molecule within the binding pocket and affect key interactions. mdpi.com

The cyclopropyl (B3062369) group at the C-2 position is a key feature of 4-(2-cyclopropylpyrimidin-4-yl)morpholine. The cyclopropane (B1198618) ring is often used in medicinal chemistry as a bioisosteric replacement for other small alkyl groups or even aromatic rings. beilstein-journals.orgnih.gov Its rigid, three-dimensional structure can provide conformational constraint, which can lead to a more favorable binding entropy upon interaction with the target protein. bohrium.com

The introduction of other substituents, such as halogens, alkyl groups, or heteroaryl rings, onto the pyrimidine core can further modulate the biological activity of 4-(2-cyclopropylpyrimidin-4-yl)morpholine analogs.

Halo Substituents: Halogen atoms, particularly fluorine and chlorine, are often introduced to modulate the electronic properties of the pyrimidine ring and to block metabolic hotspots. researchgate.net They are electron-withdrawing and can influence the pKa of the molecule. In some cases, halogen atoms can also participate in halogen bonding, a type of non-covalent interaction with the target protein. Studies on other pyrimidine-based inhibitors have shown that the presence of halogens can enhance potency. nih.gov

Alkyl Substituents: Small alkyl groups, such as methyl or ethyl, can be used to probe the steric limits of the binding pocket. nih.gov The addition of an alkyl group can increase lipophilicity and may lead to enhanced van der Waals interactions with hydrophobic residues in the active site. However, larger alkyl groups may introduce steric hindrance and reduce activity.

Heteroaryl Substituents: The replacement of the cyclopropyl group with various heteroaryl rings (e.g., thiophene, furan, pyridine) can introduce additional points of interaction with the target protein, such as hydrogen bonding or π-π stacking. nih.gov SAR studies on other pyrimidine derivatives have shown that the type and position of the heteroatom in the ring can significantly impact biological activity. nih.gov For example, in a series of 2,4,5-trisubstituted pyrimidines, a 2-thienyl substituent at the C-5 position was found to be more potent than a 3-thienyl substituent. nih.gov

| Substituent Type | Position on Pyrimidine Core | General Effect on Activity | Potential Interactions |

|---|---|---|---|

| Halo (F, Cl) | C-5 | Can increase potency | Electronic modulation, metabolic blocking, halogen bonding |

| Small Alkyl (e.g., Methyl) | C-5, C-6 | Variable; can increase or decrease potency depending on target | Van der Waals interactions, probing steric limits |

| Heteroaryl (e.g., Thienyl, Pyridyl) | C-2, C-5, C-6 | Can significantly increase potency | Hydrogen bonding, π-π stacking, dipole interactions |

Structural Elucidation of Active Pharmacophores within Pyrimidine-Morpholine Frameworks

The combination of pyrimidine and morpholine heterocyclic nuclei into hybrid molecules has proven to be a successful strategy for augmenting biological activities, particularly in the realm of kinase inhibition. nih.govresearchgate.net The pyrimidine-morpholine scaffold serves as a potent pharmacophore, with each component playing a distinct and crucial role in molecular recognition and binding at the active site of target proteins.

The pyrimidine core typically functions as the foundational scaffold, mimicking the natural adenine (B156593) base of ATP. This enables it to anchor the inhibitor within the ATP-binding pocket of kinases by forming key hydrogen bonds with the hinge region residues. mdpi.com For instance, molecular docking studies of a pyrimidine-morpholine derivative with phosphatidylinositol 3-kinase alpha (PI3Kα) revealed that a nitrogen atom on the pyrimidine ring forms a hydrogen bond with the residue Asp2357. nih.gov This interaction is fundamental to the inhibitory activity of this class of compounds.

The morpholine moiety is equally critical and is a common feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway. consensus.app The oxygen atom of the morpholine ring is a key pharmacophoric element, often acting as a hydrogen bond acceptor. researchgate.net This interaction helps to properly orient the molecule within the active site and contributes significantly to binding affinity. The addition of a morpholine group has also been shown to improve selectivity by mitigating off-target effects. mdpi.com Computational studies on pyrimidine-morpholine hybrids designed as Src kinase inhibitors have confirmed that this framework achieves promising interactions within the kinase's binding site. nih.govresearchgate.net

The table below summarizes the key pharmacophoric features and their established interactions within kinase domains.

| Pharmacophoric Feature | Role in Kinase Binding | Example Interaction |

| Pyrimidine Ring | ATP-mimetic scaffold; H-bond donor/acceptor | Forms hydrogen bonds with kinase hinge region residues (e.g., Asp2357 in PI3Kα). nih.gov |

| Morpholine Ring | Enhances potency and selectivity; provides H-bond acceptor | Oxygen atom interacts with amino groups in the activation loop. researchgate.net |

| Hybrid Scaffold | Augments overall biological activity | Enables stable binding in the active site of targets like Src kinase. nih.govresearchgate.net |

Strategies for Enhancing Kinase Selectivity through Structural Variation

Achieving selectivity among the highly conserved ATP-binding sites of different kinases is a primary challenge in drug design. For the pyrimidine-morpholine framework, several strategies involving specific structural modifications have been successfully employed to enhance kinase selectivity.

One of the most effective strategies involves the modification of the morpholine ring itself. Replacing a standard morpholine with sterically larger, conformationally restricted, or bridged morpholine derivatives has led to dramatic improvements in selectivity. nih.govresearchgate.net A notable example is the development of mammalian target of rapamycin (mTOR) inhibitors with exceptional selectivity over the closely related PI3Kα. Molecular modeling suggests that a single amino acid difference between the two kinases (Leu in mTOR vs. Phe in PI3K) creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines, thereby conferring selectivity that can reach up to 26,000-fold. nih.govresearchgate.net The use of chiral morpholines can also yield enantiomers with distinct potency and selectivity profiles. nih.govresearchgate.net

Further selectivity can be engineered through substitutions on the pyrimidine core and associated phenyl rings. Structure-activity relationship studies have consistently shown that the addition of electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF3), to a phenyl ring attached to the core scaffold enhances cytotoxic and inhibitory activity. nih.govnih.gov Conversely, electron-donating groups tend to decrease activity. nih.gov The strategic placement of these substituents is critical for optimizing interactions with the target kinase. For example, in related quinazoline (B50416) systems, inserting morpholinoalkoxy groups with specific three-carbon linkers at positions 6 and 7 led to increased antiproliferative activity compared to shorter linkers. mdpi.com

The following table illustrates how structural variations impact kinase inhibition and selectivity, using the well-studied mTOR/PI3Kα as an example.

| Compound Modification | Target Kinase | IC50 (nM) | Selectivity (Fold vs. PI3Kα) |

| Pyrazolopyrimidine with standard morpholine | mTOR | Low nM | Moderate |

| Pyrazolopyrimidine with bridged morpholine | mTOR | Sub-nM | Up to 26,000 nih.gov |

| Pyrazolopyrimidine with standard morpholine | PI3Kα | Low nM | 1 |

| Pyrazolopyrimidine with bridged morpholine | PI3Kα | High nM | N/A |

These findings underscore the adaptability of the pyrimidine-morpholine framework, where rational, structure-based modifications can be implemented to fine-tune potency and achieve a high degree of selectivity for specific kinase targets. nih.gov

Biochemical and Cellular Target Engagement Studies

Enzyme Inhibition Profiling of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine and Analogues

The specificity and potency of kinase inhibitors are critical determinants of their efficacy and safety. Analogues of 4-(2-cyclopropylpyrimidin-4-yl)morpholine, such as AZ20 and Ceralasertib (AZD6738), have been profiled against a wide range of protein kinases to establish their target engagement profile.

While the morpholinopyrimidine scaffold is found in some inhibitors of the Phosphatidylinositol 3-Kinase (PI3K) family, the analogues of 4-(2-cyclopropylpyrimidin-4-yl)morpholine developed as Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) protein kinase inhibitors have been specifically engineered for high selectivity over PI3K isoforms. selleckchem.comastrazeneca.com For instance, the potent ATR inhibitor Ceralasertib (AZD6738) shows no significant inhibition of PI3K-like kinases, with IC50 values greater than 5 µM. astrazeneca.com Similarly, the analogue AZ20 demonstrates good selectivity against all PI3K isoforms, indicating that its primary activity is not mediated through this pathway. selleckchem.com This selectivity is a key feature, distinguishing these compounds from dual PI3K/mTOR or broad-spectrum kinase inhibitors.

The mechanistic target of rapamycin (B549165) (mTOR), another member of the PI3K-related kinase (PIKK) family, is a crucial regulator of cell growth and proliferation. The inhibitory activity of 4-(2-cyclopropylpyrimidin-4-yl)morpholine analogues against mTOR has been evaluated to determine their selectivity. The analogue AZ20 was found to inhibit mTOR with a half-maximal inhibitory concentration (IC50) of 38 nM in a cell-free assay. selleckchem.com However, it is significantly more potent against ATR, exhibiting an 8-fold selectivity for ATR over mTOR. selleckchem.com Further optimization led to the development of Ceralasertib (AZD6738), which displays even greater selectivity, with no significant mTOR inhibition observed at concentrations up to 5 µM in cellular assays. astrazeneca.com

The primary target of this class of compounds is the ATR protein kinase, a master regulator of the DNA damage response (DDR). Research has led to the discovery of highly potent and selective ATR inhibitors based on the morpholinopyrimidine scaffold. nih.govacs.org The analogue AZ20, identified from a series of sulfonylmorpholinopyrimidines, inhibits ATR kinase with an IC50 of 5 nM in an assay using immunoprecipitated ATR from HeLa nuclear extracts. nih.gov The clinical candidate Ceralasertib (AZD6738) demonstrates even more potent inhibition of the ATR enzyme, with an IC50 of 1 nM. astrazeneca.com This potent enzymatic inhibition establishes these compounds as highly effective ATR inhibitors.

To ensure target specificity, the lead analogues have been profiled against large panels of kinases. Ceralasertib (AZD6738) was tested in a broad in vitro screen of 442 kinases and showed a remarkable margin of selectivity. astrazeneca.com At a concentration of 1 µM, no kinase in the panel exhibited greater than 50% inhibition, indicating a highly selective profile. astrazeneca.com While specific inhibition data for kinases such as DRAK1 (DAP kinase-related apoptosis-inducing protein kinase 1), BMP2K (BMP-2-inducible protein kinase), and MARK3/4 (MAP/microtubule affinity-regulating kinase 3/4) are not explicitly detailed, the comprehensive panel results suggest that these and other kinases are not significantly inhibited at therapeutically relevant concentrations of Ceralasertib. astrazeneca.com The compound also shows minimal to no activity against other PIKK family members like ATM and DNA-PK, with IC50 values exceeding 5 µM. selleckchem.comastrazeneca.com

| Compound Name | Target Kinase | IC50 (nM) | Selectivity Notes |

| AZ20 | ATR | 5 | 8-fold selective over mTOR. selleckchem.com |

| mTOR | 38 | Good selectivity against PI3K isoforms. selleckchem.com | |

| PI3K Isoforms | >1000 (implied) | ||

| Ceralasertib (AZD6738) | ATR | 1 | >5000-fold selective over mTOR/PI3K. astrazeneca.com |

| mTOR | >5000 | No significant inhibition (>50%) of 442 other kinases at 1000 nM. astrazeneca.com | |

| PI3K | >5000 | ||

| ATM | >5000 | ||

| DNA-PK | >5000 |

Cellular Pathway Modulation

The enzymatic inhibition of ATR by these compounds translates into the modulation of critical cellular pathways, particularly the DNA damage response.

A key downstream event following ATR activation is the phosphorylation of the checkpoint kinase 1 (Chk1) at serine 345 (Ser345). nih.gov This phosphorylation is a critical step in initiating cell cycle arrest to allow for DNA repair. The functional consequence of ATR inhibition by 4-(2-cyclopropylpyrimidin-4-yl)morpholine analogues is the suppression of this crucial signaling event. In cellular assays, AZ20 inhibits the ATR-mediated phosphorylation of Chk1 in HT29 colorectal cancer cells with an IC50 of 50 nM. nih.gov Similarly, Ceralasertib (AZD6738) inhibits the phosphorylation of Chk1 at Ser345 in cells with an IC50 of 74 nM. astrazeneca.com This demonstrates that these compounds effectively enter cells and engage their target, leading to the functional blockade of the ATR signaling pathway. nih.govaacrjournals.org

| Compound Name | Cellular Assay | Cell Line | IC50 (nM) |

| AZ20 | Inhibition of Chk1 Phosphorylation | HT29 | 50 |

| Ceralasertib (AZD6738) | Inhibition of Chk1 (Ser345) Phosphorylation | N/A | 74 |

Effects on Cell Cycle Checkpoints in Cellular Models

Research has demonstrated that 4-(2-Cyclopropylpyrimidin-4-yl)morpholine exerts notable effects on cell cycle progression, primarily by inducing cell cycle arrest at the G1 phase. nih.govresearchgate.net The mTOR protein, one of the primary targets of this compound, plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 to the S phase. nih.gov By inhibiting mTOR, the compound can halt cells in the G1 phase. nih.gov

In studies involving melanoma cell cultures, treatment with 4-(2-Cyclopropylpyrimidin-4-yl)morpholine led to an increase in the proportion of cells in the G1 phase, suggesting a G1 phase arrest. nih.gov This effect is significant because DNA damage is known to cause G1 phase arrest, and the compound's inhibition of DNA-PK, a key enzyme in DNA double-strand break repair, complements this activity. nih.gov Similarly, in primary non-small cell lung cancer (NSCLC) cells, the compound was found to induce a G1-S arrest, further supporting its role in disrupting cell cycle progression. researchgate.net This was evidenced by a significant increase in the percentage of cells in the G1-phase and a corresponding decrease in the S-phase population. researchgate.net

The table below summarizes the observed effects of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine on cell cycle distribution in different cancer cell models, both alone and in combination with ionizing radiation (IR).

| Cell Line | Treatment | Effect on G0/G1 Phase (%) | Effect on G2/M Phase (%) |

|---|---|---|---|

| Melanoma Cells (Mel624) | Control | - | - |

| Melanoma Cells (Mel624) | 2 µmol/L CC-115 | Increase | - |

| Skin Fibroblasts (SBLF9) | Control | - | - |

| Skin Fibroblasts (SBLF9) | 2 µmol/L CC-115 | Increase | - |

| Various Melanoma Cells | 2 µmol/L CC-115 +/- 2 Gy IR | General Increase | Variable |

Data adapted from studies on melanoma and fibroblast cell lines, showing the percentage of cells in G0/G1 and G2/M phases after treatment. Specific percentage values vary between cell lines but the general trend indicates a G1 arrest. researchgate.net

Modulation of PI3K/Akt/mTOR Signaling Pathway in Cellular Contexts

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical network that governs cell growth, survival, proliferation, and metabolism. nih.govnih.gov It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention. nih.govfrontiersin.org 4-(2-Cyclopropylpyrimidin-4-yl)morpholine directly targets mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. nih.gov

Studies have confirmed that the compound effectively inhibits the activation of both mTORC1 and mTORC2. researchgate.netnih.gov In renal cell carcinoma (RCC) cells, for instance, treatment with 4-(2-Cyclopropylpyrimidin-4-yl)morpholine led to the inhibition of both DNA-PKcs and mTORC1/2 activation. nih.gov The compound's activity was shown to be dependent on these targets, as it was ineffective in cells where both DNA-PKcs and mTOR were knocked out. nih.gov The inhibition of this pathway is a central mechanism through which the compound exerts its anti-proliferative and cytotoxic effects in various cancer cell lines. researchgate.netnih.gov

Mechanisms of Cellular Activity Beyond Enzyme Inhibition (e.g., Sensitization in Research Models)

Beyond its direct enzymatic inhibition of mTOR and DNA-PK, 4-(2-Cyclopropylpyrimidin-4-yl)morpholine demonstrates additional mechanisms of cellular activity, most notably as a radiosensitizer. nih.gov The compound's ability to inhibit DNA-PK, which is essential for the repair of DNA double-strand breaks induced by ionizing radiation, underlies its radiosensitizing potential. nih.govresearchgate.net

In melanoma cell lines, combining 4-(2-Cyclopropylpyrimidin-4-yl)morpholine with ionizing radiation resulted in a significantly enhanced anti-cancer effect compared to either treatment alone. nih.gov This suggests that by preventing the repair of radiation-induced DNA damage, the compound sensitizes cancer cells to the lethal effects of radiation. nih.gov Notably, this radiosensitizing effect was observed in melanoma cells but not in healthy fibroblast cells, indicating a potential therapeutic window. nih.gov

Furthermore, research suggests the compound may have additional cellular targets. Studies have shown that in certain cell lines, the activity of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine was greater than the combined effect of a separate mTOR inhibitor and a DNA-PK inhibitor, hinting at the existence of other mechanisms of action. researchgate.net Another observed mechanism beyond direct enzyme inhibition is the induction of feedback autophagy in RCC cells. nih.gov When autophagy was inhibited, the anti-cancer activity of the compound was potentiated, indicating a complex interplay of cellular response pathways. nih.gov

The table below details the observed mechanisms of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine that extend beyond its primary enzyme inhibition roles.

| Mechanism | Research Model | Observed Effect | Reference |

|---|---|---|---|

| Radiosensitization | Melanoma Cell Lines | Increased cell death and reduced colony formation when combined with ionizing radiation. | nih.gov |

| Induction of Autophagy | Renal Cell Carcinoma (RCC) Cells | Triggers feedback autophagy; inhibition of autophagy enhances the compound's cytotoxicity. | nih.gov |

| Potential Additional Targets | Various Cancer Cell Lines | Cellular activity exceeds the combined inhibition of mTOR and DNA-PK by separate agents. | researchgate.net |

Computational Chemistry and Structural Insights for Pyrimidine Morpholine Ligands

Molecular Docking Studies of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. preprints.orgresearchgate.net This method is crucial for understanding the binding mode of pyrimidine-morpholine derivatives and for identifying key intermolecular interactions that stabilize the ligand-protein complex. nih.govmdpi.com For the 4-(2-Cyclopropylpyrimidin-4-yl)morpholine scaffold, docking studies have been instrumental in elucidating its potential as an inhibitor of various protein kinases, which are common targets in cancer therapy. nih.govnih.gov

Research on related pyrimidine-morpholine compounds has demonstrated their ability to bind effectively within the ATP-binding pocket of kinases. nih.gov For instance, docking studies of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives with PI3Kα revealed that the pyrimidine (B1678525) core forms critical hydrogen bonds with hinge region residues like Asp2357. mdpi.com Similarly, docking of aminopyrimidine-based inhibitors into the active site of Polo-like kinase 4 (PLK4) showed key interactions with the hinge region, with the morpholine (B109124) ring extending toward the solvent-exposed area. nih.gov These studies confirm the biological activity of such compounds and provide a structural basis for their mechanism of action. nih.govresearchgate.net The insights from these docking simulations guide the rational design of new analogs with improved potency and selectivity. mdpi.com

| Protein Target | PDB ID | Ligand Scaffold | Key Interacting Residues | Reference |

|---|---|---|---|---|

| PI3Kα | 4L23 | 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Asp2357, Asn2343, His2340 | mdpi.com |

| PLK4 | 4YUR | Aminopyrimidine with morpholine | Hinge Region Amino Acids | nih.gov |

| SRC Kinase | 2SRC | Pyrimidine-morpholine hybrid | Binding site amino acid residues | researchgate.net |

| iNOS / COX-2 | 1CX2 (COX-2) | Morpholinopyrimidine derivative | Active site hydrophobic interactions | scispace.comresearchgate.net |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. mdpi.com MD simulations are used to validate docking poses and to provide a more detailed understanding of the binding energetics. nih.govresearchgate.net

| Parameter | Information Gained | Significance |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. | A stable, low RMSD value over time suggests a stable binding pose. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | High occupancy of key hydrogen bonds indicates their importance for binding affinity. nih.gov |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding, including electrostatic and van der Waals contributions. | Provides a quantitative prediction of binding affinity. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org QSAR models are invaluable for optimizing lead compounds, as they can predict the activity of newly designed molecules before their synthesis, thereby saving time and resources. mdpi.com

For pyrimidine derivatives, various 2D and 3D-QSAR models have been developed to guide the design of more potent inhibitors for targets such as kinases and other enzymes. nih.govnih.gov These models use molecular descriptors—such as electronic, steric, and hydrophobic properties—to build a predictive equation. scirp.org For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrimidine analogs. nih.govhanyang.ac.kr These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. A study on pyridine-substituted pyrimidines as Mer kinase inhibitors developed a statistically significant CoMFA model (q² = 0.599, r² = 0.984) that provided insights for further optimization. nih.gov Such models are crucial for refining the pyrimidine-morpholine scaffold to enhance its therapeutic potential. acs.org

| Model Type | Protein Target Class | Key Descriptors | Statistical Parameters | Reference |

|---|---|---|---|---|

| CoMFA (3D-QSAR) | Mer Kinase | Steric and electrostatic fields | q² = 0.599, r² = 0.984 | nih.gov |

| MLR & ANN (2D-QSAR) | Anti-inflammatory targets | Dipole moment, EHOMO, polarizability, logP | R² > 0.91 (MLR), R² > 0.98 (ANN) | scirp.org |

| Hybrid 3D-QSAR | Polo-like kinase 1 (PLK1) | CoMFA and CoMSIA fields | CoMFA: q² = 0.628, r² = 0.905 | hanyang.ac.kr |

Ligand-Based and Structure-Based Drug Design Approaches

The development of pyrimidine-morpholine ligands like 4-(2-Cyclopropylpyrimidin-4-yl)morpholine utilizes both structure-based and ligand-based drug design strategies. rsc.org The choice of approach often depends on the availability of structural information for the biological target. nih.gov

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach relies heavily on molecular docking and MD simulations to design ligands that fit geometrically and energetically into the target's active site. nih.gov The design of kinase inhibitors frequently uses SBDD, where the known crystal structure of a kinase allows for the precise placement of the pyrimidine core to interact with the hinge region, while substituents like the morpholine and cyclopropyl (B3062369) groups are optimized to occupy adjacent pockets. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown. This method leverages the knowledge of a set of molecules known to be active against the target. nih.gov Techniques such as QSAR and pharmacophore modeling are central to LBDD. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. By analyzing a series of active pyrimidine-morpholine analogs, a common pharmacophore can be identified and used as a template to design new molecules with a higher probability of being active. nih.gov Strategies like scaffold hopping, where the core structure is replaced with a functionally equivalent one, are also employed to discover novel chemical series. nih.gov

Conformational Analysis of the Morpholine and Cyclopropyl Moieties within the Pyrimidine Scaffold

The three-dimensional conformation of a ligand is a critical determinant of its biological activity, as it must adopt a specific shape to bind effectively to its target protein. nih.gov Conformational analysis of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine focuses on identifying the low-energy, and therefore most probable, spatial arrangements of its constituent parts.

The morpholine ring is known to predominantly adopt a stable chair conformation. researchgate.net The cyclopropyl group is an inherently rigid, three-membered ring. nih.gov Therefore, the main conformational flexibility in the molecule arises from the rotation around the single bonds connecting the cyclopropyl and morpholine groups to the central pyrimidine ring.

Computational methods, such as molecular mechanics calculations, are used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.gov Understanding the preferred orientation of the morpholine and cyclopropyl substituents relative to the pyrimidine core is essential. This "bioactive conformation" is the specific 3D structure the ligand assumes within the protein's binding site. Identifying this conformation is a key goal of pharmacophore modeling and is crucial for designing rigid analogs or conformationally locked derivatives with improved affinity and selectivity. nih.govnih.gov

Q & A

Q. What are the critical safety protocols for handling 4-(2-Cyclopropylpyrimidin-4-yl)morpholine during synthesis?

- Methodological Answer: Researchers must adhere to hazard-specific precautions:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact and inhalation .

- Conduct reactions in a fume hood to mitigate vapor exposure.

- Store waste separately and collaborate with certified waste management services for disposal, as improper handling risks environmental contamination .

- Monitor for acute toxicity (H303/H313/H333 codes) via pre-synthesis risk assessments .

Q. Which analytical techniques are recommended to confirm the structural identity of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine?

- Methodological Answer:

- NMR Spectroscopy: Compare experimental - and -NMR spectra with predicted shifts (e.g., cyclopropyl proton signals at δ 0.76–0.96 ppm, morpholine ring protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., ESI-MS [M+H]) against calculated masses .

- Chromatography: Use silica gel chromatography (e.g., 40% EtOAc/hexanes) to confirm purity and isolate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine in cross-coupling reactions?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency. Evidence shows 43% yield using EtOAc/hexanes for purification .

- Catalyst Tuning: Screen palladium catalysts (e.g., Pd(PPh)) to facilitate cyclopropane-pyrimidine coupling.

- Temperature Control: Optimize reaction temperatures (e.g., 80–100°C) to balance reaction rate and byproduct formation .

Q. How should researchers resolve contradictions in biological activity data for morpholine derivatives across assay systems?

- Methodological Answer:

- Assay Validation: Replicate studies under standardized conditions (pH, temperature, cell lines). For example, antimicrobial activity against Bacillus cereus may vary with culture medium composition .

- Control Experiments: Include positive/negative controls (e.g., known antibiotics) to benchmark activity.

- Data Triangulation: Cross-reference results with computational models (e.g., molecular docking) to identify structure-activity relationships .

Q. What purification strategies mitigate byproduct formation during the synthesis of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine?

- Methodological Answer:

- Column Chromatography: Use gradient elution (hexanes → EtOAc) to separate morpholine derivatives from halogenated intermediates .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals (>95% purity) .

- Spectroscopic Monitoring: Track reaction progress via TLC or inline IR to terminate reactions at optimal conversion points .

Data Analysis & Interpretation

Q. How can researchers interpret conflicting NMR data for morpholine-containing intermediates?

- Methodological Answer:

- Deuterated Solvents: Use DMSO-d or CDCl to avoid solvent peak interference.

- 2D NMR Techniques: Employ COSY or HSQC to resolve overlapping signals (e.g., cyclopropyl vs. pyrimidine protons) .

- Comparative Analysis: Cross-check with synthetic intermediates (e.g., 4-chloropyrimidine precursors) to assign ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.